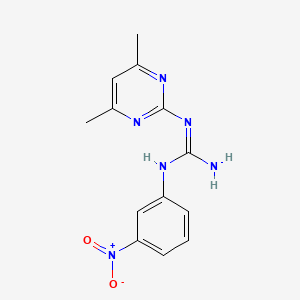
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine, also known as DMPNG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPNG is a guanidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to inhibit the activity of dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to modulate the activity of various ion channels and receptors, which may contribute to its effects on neuronal function.
Biochemical and Physiological Effects
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have various biochemical and physiological effects. In cancer cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have neuroprotective effects and improve cognitive function. In immune cells, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to modulate the immune response and reduce inflammation. However, the exact mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to be stable under various conditions, which makes it suitable for long-term storage and use in experiments. However, one limitation of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine is that it may have off-target effects, which can complicate data interpretation. Additionally, the mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine is not fully understood, which can make it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for the study of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine. One area of research is the development of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanisms underlying the effects of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine on neuronal function and cognition. Additionally, the potential applications of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine in other fields such as immunology and infectious disease research warrant further investigation.
合成方法
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine can be synthesized using various methods. One of the commonly used methods involves the reaction between 4,6-dimethyl-2-chloropyrimidine and 3-nitrophenylguanidine in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction between 3-nitrophenylguanidine and 4,6-dimethyl-2-pyrimidinamine in the presence of a base or the reaction between 3-nitrophenylguanidine and 4,6-dimethyl-2-pyrimidinethiol in the presence of a base.
科学研究应用
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to have neuroprotective effects and improve cognitive function. In immunology, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-nitrophenyl)guanidine has been shown to modulate the immune response and reduce inflammation.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(3-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-8-6-9(2)16-13(15-8)18-12(14)17-10-4-3-5-11(7-10)19(20)21/h3-7H,1-2H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZIZHRPFAQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-nitrophenyl)guanidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


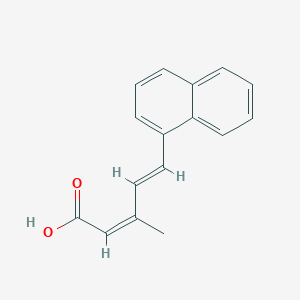
![2-[(6-bromo-4-phenylquinazolin-2-yl)(methyl)amino]ethanol](/img/structure/B5404538.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5404543.png)
![N-[2-(4-morpholinyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5404552.png)
![(3S*,5R*)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-{[(4-fluorophenyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404565.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404566.png)
![N-(4-methylbenzyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5404574.png)
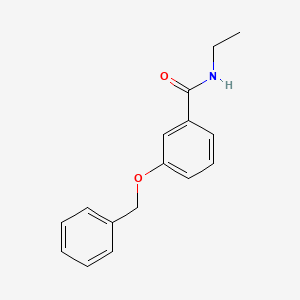
![3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride](/img/structure/B5404583.png)
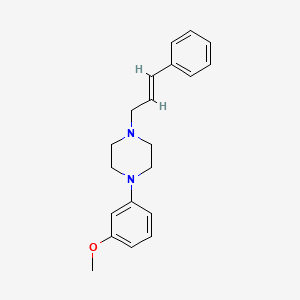
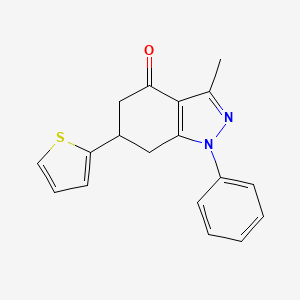
![N-(2-methoxyethyl)-N-methyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5404618.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylacetamide](/img/structure/B5404627.png)